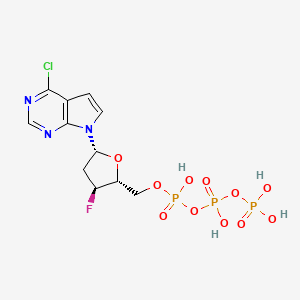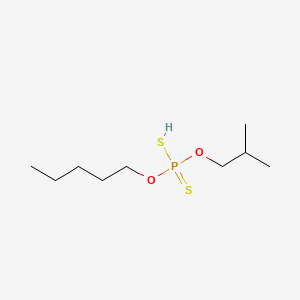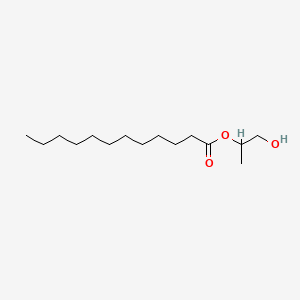
Lauric acid, 2-hydroxy-1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauric acid, 2-hydroxy-1-methylethyl ester, also known as dodecanoic acid, 2-hydroxy-1-methylethyl ester, is a hydroxylated fatty acid ester. This compound is a derivative of lauric acid, a saturated medium-chain fatty acid commonly found in coconut oil and palm kernel oil. It is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauric acid, 2-hydroxy-1-methylethyl ester can be synthesized through the esterification of lauric acid with 2-hydroxy-1-methylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. Lauric acid is reacted with 2-hydroxy-1-methylethanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The final product is then purified through distillation to obtain a high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Lauric acid, 2-hydroxy-1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of lauric acid, 2-oxo-1-methylethyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.
Major Products Formed
Oxidation: Lauric acid, 2-oxo-1-methylethyl ester.
Reduction: Lauric acid, 2-hydroxy-1-methylethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Lauric acid, 2-hydroxy-1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: It is studied for its antimicrobial properties and its role in lipid metabolism.
Medicine: Research is being conducted on its potential use as an antimicrobial agent and its effects on lipid metabolism and cholesterol levels.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lauric acid, 2-hydroxy-1-methylethyl ester involves its interaction with cellular membranes and metabolic pathways. The hydroxyl group allows it to interact with lipid bilayers, disrupting the membrane structure and leading to antimicrobial effects. Additionally, it can be metabolized by enzymes in the liver to produce energy and other metabolites, influencing lipid metabolism and cholesterol levels.
Comparison with Similar Compounds
Lauric acid, 2-hydroxy-1-methylethyl ester can be compared with other similar compounds such as:
Lauric acid, methyl ester: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Lauric acid, ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its solubility and reactivity.
Lauric acid, 2-hydroxyethyl ester: This compound has a similar structure but with a different hydroxyl group position, influencing its chemical properties and reactivity.
This compound is unique due to the presence of both the hydroxyl and ester functional groups, which provide it with distinct chemical reactivity and biological activity.
Properties
CAS No. |
107328-11-0 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-14(2)13-16/h14,16H,3-13H2,1-2H3 |
InChI Key |
SVWZGNLBKFWCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


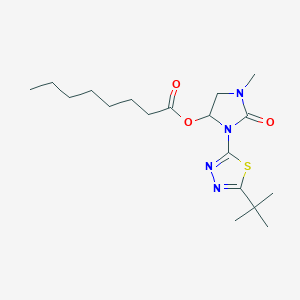
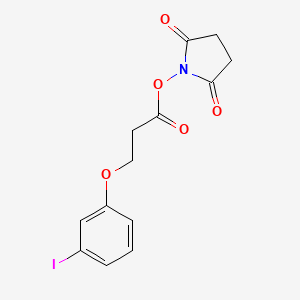
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
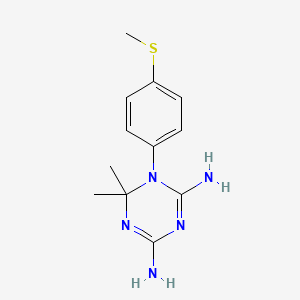
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)

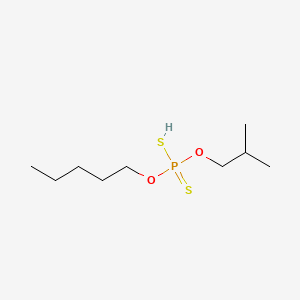
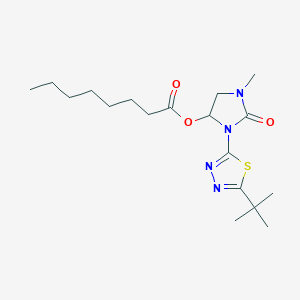
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
